5-Acetamido-2-bromobenzoate
Description
Contextual Significance of Halogenated Benzoic Acid Derivatives in Synthetic Chemistry
Halogenated benzoic acid derivatives are a class of organic compounds that have a significant role as versatile building blocks in modern synthetic chemistry. researchgate.netglindiachemicals.com Their importance stems from the unique reactivity conferred by the halogen and carboxylic acid functional groups attached to the aromatic ring. The presence of a halogen atom (such as bromine, chlorine, or iodine) provides a reactive handle for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net This capability is fundamental to the construction of more complex molecular frameworks.
These derivatives are crucial intermediates in the synthesis of numerous commercial products, including pharmaceuticals, agrochemicals, and specialty chemicals. glindiachemicals.com In medicinal chemistry, for example, they are precursors for pharmacologically active compounds like nonsteroidal anti-inflammatory drugs (NSAIDs), antipsychotics, and anticancer agents. glindiachemicals.comnih.gov The specific position and nature of the halogen can influence the reaction temperature and pathway, allowing for stepwise synthesis strategies. researchgate.net Furthermore, these compounds are used in material science for creating dyes, liquid crystals, and polymers with specific electronic and optical properties. glindiachemicals.com The strategic placement of halogen and carboxyl groups on the benzoic acid scaffold allows chemists to design and produce novel compounds for a wide range of applications, driving innovation across various scientific disciplines. glindiachemicals.com
Historical Perspective on the Synthesis and Derivatization of Acetamido- and Bromo-Substituted Aromatics
The synthesis of substituted aromatic compounds like those containing acetamido and bromo groups is rooted in the development of electrophilic aromatic substitution (EAS) reactions. This class of reactions allows for the direct functionalization of the stable benzene (B151609) ring. Halogenation, specifically bromination, is a classic example of EAS, where a bromine atom is introduced onto the aromatic ring. libretexts.org This reaction typically requires a Lewis acid catalyst, such as iron tribromide (FeBr₃) or aluminum tribromide (AlBr₃), to activate the bromine molecule, making it a potent electrophile capable of attacking the electron-rich benzene ring. libretexts.orglibretexts.org The reaction proceeds through a positively charged intermediate known as an arenium ion or sigma complex, which then loses a proton to restore aromaticity and yield the brominated product. libretexts.orgmasterorganicchemistry.com
The introduction of an acetamido group (–NHCOCH₃) is generally achieved in a two-step process: nitration followed by reduction and then acetylation. First, the aromatic ring undergoes nitration using a mixture of nitric acid and sulfuric acid to introduce a nitro group (–NO₂). libretexts.org The nitro group can then be reduced to an amino group (–NH₂) using various reagents, such as metals (e.g., tin, iron) in acidic conditions or catalytic hydrogenation. Finally, the resulting aniline (B41778) derivative is acetylated using acetyl chloride or acetic anhydride (B1165640) to form the acetamido group.
A critical consideration in the synthesis of disubstituted aromatics is the directing effect of the substituents already present on the ring. The order of the reactions is crucial. masterorganicchemistry.com For instance, an acetamido group is an ortho-, para-director, meaning it directs subsequent electrophilic attack to the positions adjacent and opposite to it. Conversely, a carboxylic acid or ester group is a meta-director. Therefore, to achieve the 5-acetamido-2-bromo substitution pattern on a benzoate (B1203000), the synthetic strategy must carefully consider the order of substituent introduction to ensure the desired isomeric product is formed. masterorganicchemistry.com
Structural Elucidation and Nomenclatural Considerations for 5-Acetamido-2-bromobenzoate
The name "this compound" refers to an ester of 5-acetamido-2-bromobenzoic acid. The specific ester is often methyl, as in methyl this compound, a compound well-documented in chemical literature. nih.govscbt.com This compound features a benzene ring substituted with a bromine atom at position 2, an acetamido group (CH₃CONH–) at position 5, and a methoxycarbonyl group (–CO₂CH₃) at position 1.
Structural elucidation relies on a combination of spectroscopic and physical data. The molecular formula and weight are confirmed by mass spectrometry, while techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the functional groups and the connectivity of atoms. X-ray crystallography can offer definitive proof of the three-dimensional structure. nih.govnih.gov
The nomenclature follows the systematic rules set by the International Union of Pure and Applied Chemistry (IUPAC). For methyl this compound, the parent structure is identified as methyl benzoate. The substituents are then named and numbered according to their position on the benzene ring, with the carbon attached to the ester group designated as position 1. nih.gov The related carboxylic acid, 5-acetamido-2-bromobenzoic acid, is also a key compound, often serving as the direct precursor to the ester. chemicalbook.com
Below are tables summarizing the key identifiers and properties for both the acid and its methyl ester.
Table 1: Properties of 5-Acetamido-2-bromobenzoic Acid This table displays key chemical properties and identifiers for 5-Acetamido-2-bromobenzoic Acid.
| Property | Value |
| IUPAC Name | 5-acetamido-2-bromobenzoic acid |
| Synonyms | 5-acetylamino-2-bromobenzoic acid, 3-Acetamino-6-bromobenzoic acid chemicalbook.com |
| CAS Number | 22921-67-1 chemicalbook.com |
| Molecular Formula | C₉H₈BrNO₃ chemicalbook.com |
| Molecular Weight | 258.07 g/mol chemicalbook.com |
| Appearance | Lilac-greyish powder chemicalbook.com |
| Melting Point | 186-188 °C chemicalbook.com |
Table 2: Properties of Methyl this compound This table presents key chemical properties and identifiers for Methyl this compound.
| Property | Value |
| IUPAC Name | methyl this compound nih.gov |
| CAS Number | There appears to be some discrepancy in the literature. PubChem lists a different CAS for the methyl ester of the isomeric 2-acetamido-5-bromobenzoic acid (138825-96-4). nih.govsigmaaldrich.com |
| Molecular Formula | C₁₀H₁₀BrNO₃ nih.gov |
| Molecular Weight | 272.10 g/mol |
| InChI Key | WZEICCRWPIHKCK-UHFFFAOYSA-N nih.gov |
| SMILES | CC(=O)NC1=CC(=C(C=C1)C(=O)OC)Br |
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 5-Acetamido-2-bromobenzoic acid |
| Methyl this compound |
| 2-Acetamido-5-bromobenzoic acid |
| Methyl 2-amino-5-bromobenzoate |
| 5-Bromo-2-chlorobenzoic acid |
| Salicylic (B10762653) acid |
| 2-hydroxyl-5-bromobenzoic acid |
| m-methoxybenzoic acid |
Structure
3D Structure
Properties
Molecular Formula |
C9H7BrNO3- |
|---|---|
Molecular Weight |
257.06 g/mol |
IUPAC Name |
5-acetamido-2-bromobenzoate |
InChI |
InChI=1S/C9H8BrNO3/c1-5(12)11-6-2-3-8(10)7(4-6)9(13)14/h2-4H,1H3,(H,11,12)(H,13,14)/p-1 |
InChI Key |
JUWQEPVNDAKOQG-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)Br)C(=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 5 Acetamido 2 Bromobenzoate
Strategies for the Direct Synthesis of 5-Acetamido-2-bromobenzoate
Direct synthesis methods are the most common approaches to obtaining this compound. These routes are characterized by the sequential introduction of the required functional groups onto a benzoic acid backbone.
Acetamidation of 5-Amino-2-bromobenzoic Acid Precursors
One of the most straightforward methods for synthesizing this compound is through the N-acetylation of 5-Amino-2-bromobenzoic acid. This precursor, which already contains the bromine atom and the amino group in the desired 1,2,5-substitution pattern, can be prepared via several methods, including the bromination of 2-aminobenzoic acid. chemicalbook.com The final step is the conversion of the amino group to an acetamido group. This reaction is a standard and high-yielding transformation in organic synthesis. learncbse.in
The process of introducing an acetyl group (CH₃CO-) into a molecule is known as acetylation. learncbse.in In this case, the nucleophilic amino group of the precursor attacks the electrophilic carbonyl carbon of the acetylating agent.
The acetylation of amines is a well-established and efficient reaction. researchgate.net Acetic anhydride (B1165640) is a commonly used reagent for this purpose due to its high reactivity and the fact that it produces acetic acid as a benign byproduct. The reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of acetic anhydride, leading to the formation of a tetrahedral intermediate which then collapses to form the amide and an acetate (B1210297) anion.
Another potent reagent is acetyl chloride, which is highly reactive. ias.ac.in Its use in aqueous media can be challenging due to its rapid hydrolysis, but methodologies have been developed using biphasic systems or brine solutions to achieve efficient acetylation. ias.ac.in
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Acetic Anhydride | Often used with a base (e.g., pyridine (B92270), sodium acetate) or in a solvent like acetic acid. Heating may be required. researchgate.net | Readily available, high yielding, byproduct (acetic acid) is easily removed. | Can be corrosive; reaction can be exothermic. |
| Acetyl Chloride | Typically performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) in an inert solvent (e.g., DCM, THF) or under specific aqueous conditions (e.g., Schotten-Baumann). ias.ac.in | Highly reactive, leading to fast reaction times. | Highly sensitive to moisture, produces corrosive HCl gas. ias.ac.in |
For the specific conversion of 5-Amino-2-bromobenzoic acid, a typical procedure would involve dissolving the starting material in a suitable solvent, such as glacial acetic acid, and adding acetic anhydride. The mixture might be heated to ensure the reaction goes to completion. The product, this compound, would then be isolated, often by precipitation upon cooling or addition of water, followed by filtration and recrystallization.
Regioselective Bromination of 5-Acetamidobenzoic Acid Derivatives
An alternative direct approach involves introducing the bromine atom as the final key step. This route begins with 5-Acetamidobenzoic acid and subjects it to electrophilic aromatic bromination. The success of this strategy hinges on controlling the regioselectivity of the bromination reaction.
The substituents on the aromatic ring play a crucial role in directing the incoming electrophile (Br⁺). The acetamido group (-NHCOCH₃) is an activating ortho-, para-director, while the carboxylic acid group (-COOH) is a deactivating meta-director. In 5-Acetamidobenzoic acid, the positions ortho to the acetamido group are C4 and C6, and the para position is C2. The positions meta to the carboxylic acid are C3 and C5. The powerful activating and directing effect of the acetamido group dominates, favoring substitution at the C2, C4, and C6 positions. The target C2 position is para to the strongly directing acetamido group, making this a feasible site for substitution.
Achieving selective monobromination is critical. The acetamido group, while less activating than a free amino group, can still promote multiple substitutions if the reaction conditions are too harsh. echemi.com To avoid the formation of di- or tri-brominated products, the reaction must be carefully controlled.
One effective method involves the in situ generation of bromine. Instead of adding elemental bromine (Br₂), which can be hazardous and difficult to handle, a mixture of an oxidizing agent and a bromide salt is used. acs.orgacs.org A common system is potassium bromate (B103136) (KBrO₃) and hydrobromic acid (HBr) in a solvent like acetic acid. acs.orgacs.org This generates a controlled amount of bromine directly in the reaction flask, allowing for more precise stoichiometry and milder conditions, which favors monosubstitution. acs.org
Table of Bromination Reagents for Acetanilides
| Reagent System | Conditions | Purpose | Reference |
|---|---|---|---|
| Br₂ in Acetic Acid | Room temperature | Standard bromination; can lead to polysubstitution if not controlled. | scribd.com |
| KBrO₃ / HBr | Acetic acid, room temperature | In situ generation of Br₂ for controlled monobromination. | acs.org |
| Pyridinium bromide perbromide | Acetic acid | Solid, stable source of bromine, avoids handling liquid Br₂. | acs.org |
The primary strategy for preventing polysubstitution in the bromination of aromatic amines is the protection of the amino group as an acetamide (B32628). Aniline (B41778) itself is so strongly activated that its reaction with bromine water instantly yields 2,4,6-tribromoaniline. echemi.com
The acetyl group of the acetamide moderates the activating effect of the nitrogen lone pair by delocalizing it through resonance onto the carbonyl oxygen. This reduces the nucleophilicity of the aromatic ring sufficiently to prevent over-bromination and allows the reaction to be stopped after the introduction of a single bromine atom. echemi.comscribd.com This protective acetylation is a classic and essential tactic in the synthesis of substituted anilines. echemi.com
Indirect Synthetic Pathways and Functional Group Interconversions
Besides the direct routes, this compound could potentially be synthesized through indirect pathways involving the transformation of other functional groups on the aromatic ring. These methods can be valuable if the required starting materials for direct synthesis are unavailable or if a particular substitution pattern is more easily assembled through a different sequence of reactions.
One plausible indirect route would be to start with 2-bromo-5-nitrobenzoic acid. This compound could undergo reduction of the nitro group to an amine, followed by acetylation. The reduction of an aromatic nitro group is a standard procedure, often accomplished with high yield using reagents like tin (Sn) or iron (Fe) in acidic media, or through catalytic hydrogenation.
Another potential, though more complex, strategy could involve a Sandmeyer-type reaction. For instance, starting with a diamine or an amino-nitro compound, one of the amino groups could be selectively diazotized and subsequently replaced by a bromine atom. chemicalbook.com However, controlling the selectivity in such a sequence would be a significant challenge. These multi-step interconversions are generally less efficient than direct methods but offer synthetic flexibility.
Conversion from Related Bromobenzoic Acid Isomers
The synthesis of this compound can be envisaged from other brominated benzoic acid isomers through multi-step sequences. While direct isomerization is not a common strategy, a plausible route involves the introduction and modification of functional groups on a bromobenzoic acid skeleton.
A hypothetical, yet chemically sound, pathway could commence with 2-bromobenzoic acid. This would necessitate the introduction of a nitro group at the 5-position, followed by reduction of the nitro group to an amine, and subsequent acetylation. This sequence is a standard method in aromatic chemistry for the introduction of an acetamido group.
Another approach could start from a different isomer, such as 2-methylbenzoic acid. Bromination of 2-methylbenzoic acid has been shown to yield a mixture of isomers, including 5-bromo-2-methylbenzoic acid. chemicalbook.comgoogle.com Subsequent functional group transformations would be required to convert the methyl group into an acetamido group. This could potentially involve radical bromination of the methyl group, followed by nucleophilic substitution with an amine source and subsequent acetylation, or a more complex series of oxidation and rearrangement reactions.
Similarly, starting from salicylic (B10762653) acid (2-hydroxybenzoic acid), bromination can yield 2-hydroxy-5-bromobenzoic acid. google.com The conversion of the hydroxyl group to an acetamido group would then be necessary. This could potentially be achieved through a series of reactions such as conversion to an aryl triflate, followed by a palladium-catalyzed amination and subsequent acetylation.
These routes, while theoretically viable, involve multiple steps and require careful control of reaction conditions to achieve the desired regioselectivity and yield.
Derivatization of 2-Amino-5-bromobenzoic Acid
A more direct and commonly employed strategy for the synthesis of this compound involves the derivatization of the readily available precursor, 2-amino-5-bromobenzoic acid. This precursor can be synthesized by the bromination of 2-aminobenzoic acid (anthranilic acid). orgsyn.orgchemicalbook.com The derivatization primarily involves the acetylation of the amino group and/or the esterification of the carboxylic acid group.
The acetylation of the amino group of 2-amino-5-bromobenzoic acid is a straightforward and efficient method to introduce the acetamido functionality. This reaction is typically carried out using acetic anhydride, often in a solvent such as pyridine or acetic acid. nih.gov The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking one of the carbonyl carbons of the acetic anhydride. This is followed by the elimination of an acetate ion as a good leaving group, resulting in the formation of the amide bond. youtube.com
Esterification of the carboxylic acid group of either 2-amino-5-bromobenzoic acid or 5-acetamido-2-bromobenzoic acid is another important derivatization. The synthesis of methyl 2-acetamido-5-bromobenzoate is a prime example. sigmaaldrich.com This can be achieved by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. Alternatively, the ester can be formed by reacting 2-amino-5-bromobenzoic acid with methanol first, to produce methyl 2-amino-5-bromobenzoate, followed by acetylation of the amino group. medchemexpress.com
Below are tables detailing the key reactants and products in these derivatization reactions.
Table 1: Acetylation of 2-Amino-5-bromobenzoic Acid
| Reactant | Reagent | Product |
| 2-Amino-5-bromobenzoic Acid | Acetic Anhydride | 5-Acetamido-2-bromobenzoic Acid |
Table 2: Esterification and Acetylation of 2-Amino-5-bromobenzoic Acid
| Starting Material | Reagent(s) | Intermediate Product | Reagent(s) | Final Product |
| 2-Amino-5-bromobenzoic Acid | Methanol, Acid Catalyst | Methyl 2-amino-5-bromobenzoate | Acetic Anhydride | Methyl this compound |
| 2-Amino-5-bromobenzoic Acid | Acetic Anhydride | 5-Acetamido-2-bromobenzoic Acid | Methanol, Acid Catalyst | Methyl this compound |
The choice of synthetic route and specific derivatization method depends on factors such as the availability of starting materials, desired scale of the reaction, and the required purity of the final product.
Advanced Spectroscopic and Computational Characterization of 5 Acetamido 2 Bromobenzoate
Spectroscopic Analysis for Structural Confirmation
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 5-acetamido-2-bromobenzoate is expected to exhibit several characteristic absorption bands that confirm its structure. vscht.cz
Key functional groups and their expected IR absorption regions include:
Carboxylic Acid (–COOH): This group gives rise to two distinct and strong absorptions. A very broad O–H stretching band is typically observed in the 2500-3300 cm⁻¹ region. The carbonyl (C=O) stretch of the carboxylic acid appears as a strong, sharp peak, generally between 1700-1725 cm⁻¹.
Amide (–NHC=O): The secondary amide group in the molecule produces a characteristic N–H stretching vibration, appearing as a single, sharp peak around 3300 cm⁻¹. libretexts.org The amide carbonyl (C=O) stretching band, often referred to as the Amide I band, is very strong and typically appears in the 1650-1680 cm⁻¹ range.
Aromatic Ring (C=C): The presence of the benzene (B151609) ring is confirmed by C=C stretching vibrations within the ring, which are observed as multiple bands of varying intensity in the 1450-1600 cm⁻¹ region. Aromatic C–H stretching vibrations are also expected as weak to medium bands just above 3000 cm⁻¹. libretexts.org
Alkyl C-H: The methyl group (–CH₃) of the acetamido function will show C-H stretching absorptions in the 2850-2960 cm⁻¹ range. pressbooks.pub
Commercially available spectra for the isomeric compound 2-acetamido-5-bromobenzoic acid, recorded using techniques such as Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellets on a Bruker Tensor 27 FT-IR instrument, support the presence of these functional groups. nih.govnih.gov Data from suppliers also indicates that the infrared spectrum of this compound conforms to the expected structure. thermofisher.com
Table 1: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O–H Stretch | 2500–3300 | Broad, Strong |
| Amide | N–H Stretch | ~3300 | Sharp, Medium |
| Aromatic C-H | C–H Stretch | 3000–3100 | Weak-Medium |
| Alkyl C-H | C–H Stretch | 2850–2960 | Medium |
| Carboxylic Acid | C=O Stretch | 1700–1725 | Strong |
| Amide | C=O Stretch (Amide I) | 1650–1680 | Strong |
| Aromatic Ring | C=C Stretch | 1450–1600 | Medium-Weak |
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule. It provides detailed information about the chemical environment, connectivity, and spatial relationship of atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would display distinct signals corresponding to each unique proton environment.
Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to their different electronic environments caused by the bromo, acetamido, and carboxyl groups, they would appear as distinct signals, likely showing doublet or doublet of doublets splitting patterns based on their coupling with adjacent protons.
Amide Proton (–NH): The amide proton typically appears as a broad singlet in the δ 7.5-9.0 ppm range, with its exact chemical shift being sensitive to solvent and concentration.
Carboxylic Acid Proton (–COOH): This proton is highly deshielded and acidic, usually appearing as a very broad singlet far downfield, often above δ 10-12 ppm.
Methyl Protons (–CH₃): The three protons of the acetyl methyl group are equivalent and will appear as a sharp singlet, typically in the δ 2.0-2.5 ppm region.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of the unique carbon atoms and information about their electronic state. For this compound, nine distinct signals are expected.
Carbonyl Carbons: The carboxylic acid carbonyl carbon (–COOH) and the amide carbonyl carbon (–C=O) are the most deshielded, appearing in the δ 165-180 ppm range.
Aromatic Carbons: The six carbons of the benzene ring will produce signals between δ 110-145 ppm. The carbons directly attached to the bromine (C-Br) and the nitrogen (C-N) will have their chemical shifts significantly influenced by these substituents.
Methyl Carbon (–CH₃): The methyl carbon of the acetyl group is the most shielded, appearing upfield around δ 20-30 ppm.
SpectraBase provides access to ¹³C NMR spectral data for the related isomer, 2-acetamido-5-bromobenzoic acid, which can serve as a reference for expected chemical shifts. nih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| –C OOH | N/A | 165–175 |
| –N–C =O | N/A | 168–175 |
| Aromatic C | N/A | 110–145 |
| –C H₃ | 2.0–2.5 (singlet) | 20–30 |
| –COOH | 10.0–13.0 (broad singlet) | N/A |
| –NH | 7.5–9.0 (broad singlet) | N/A |
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and gain structural information from fragmentation patterns.
The molecular formula of this compound is C₉H₈BrNO₃. nih.gov Its calculated monoisotopic mass is approximately 256.969 Da, and its molecular weight is approximately 258.07 g/mol . nist.govsigmaaldrich.com
Electron Ionization (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum for the isomeric compound 2-acetamido-5-bromobenzoic acid shows a characteristic pattern. nist.gov The molecular ion peak ([M]⁺) would be visible at m/z 257 and 259, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in a ~1:1 ratio).
Key fragmentation pathways often involve:
Loss of a water molecule (H₂O) from the carboxylic acid.
Loss of a ketene (B1206846) molecule (CH₂=C=O) from the acetamido group.
Loss of the entire carboxylic acid group (–COOH).
Loss of the bromine atom.
The mass spectrum of 2-acetamido-5-bromobenzoic acid shows significant fragment ions at m/z values of 215/217 and 170, among others, which correspond to some of these fragmentation processes. nih.gov
High-Resolution Mass Spectrometry (HRMS): This technique measures m/z values with very high accuracy, allowing for the unambiguous determination of the elemental composition of the parent ion and its fragments, thus confirming the molecular formula.
Table 3: Major Ions in the Electron Ionization Mass Spectrum of an Isomer (2-Acetamido-5-bromobenzoic acid)
| m/z Value | Possible Fragment Identity |
|---|---|
| 257/259 | [C₉H₈BrNO₃]⁺ (Molecular Ion, [M]⁺) |
| 215/217 | [M – C₂H₂O]⁺ (Loss of ketene) |
| 197/199 | [M – C₂H₃O₂]⁺ (Loss of acetyl and oxygen) |
| 170 | [M – Br – H]⁺ (Loss of bromine radical and hydrogen) |
Data derived from the spectrum of the isomer 2-acetamido-5-bromobenzoic acid. nih.govnist.gov
Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov The collision cross section (CCS) is a key parameter derived from IMS, representing the effective area of the ion as it drifts through a buffer gas. It provides valuable information about the three-dimensional structure of the ion.
Predicted CCS values have been calculated for various adducts of the isomeric compound 2-acetamido-5-bromobenzoic acid using the CCSbase model. uni.lu These values provide an excellent approximation for what would be expected for this compound due to its identical formula and similar structure.
Table 4: Predicted Collision Cross Section (CCS) Values for Isomeric C₉H₈BrNO₃
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 257.97603 | 145.2 |
| [M+Na]⁺ | 279.95797 | 155.7 |
| [M-H]⁻ | 255.96147 | 150.4 |
| [M+NH₄]⁺ | 275.00257 | 164.6 |
| [M+K]⁺ | 295.93191 | 144.8 |
| [M+H-H₂O]⁺ | 239.96601 | 144.5 |
| [M+HCOO]⁻ | 301.96695 | 165.5 |
Data sourced from PubChemLite for the isomer 2-acetamido-5-bromobenzoic acid. uni.lu
Quantum Chemical Calculations and Theoretical Studies
Theoretical studies, particularly those employing quantum chemistry, complement experimental data by providing deep insights into the electronic structure and reactivity of molecules.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.com It is widely applied to predict molecular geometries, vibrational frequencies (correlating with IR spectra), and electronic properties.
For a molecule like this compound, DFT calculations can be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule by finding the lowest energy state.
Analyze Molecular Orbitals: Visualize and calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive.
Simulate Spectroscopic Data: Predict IR and NMR spectra, which can then be compared with experimental results to confirm structural assignments.
HOMO-LUMO Energy Gap Analysis for Electronic Properties and Reactivity Prediction
The electronic properties and reactivity of this compound can be elucidated through the analysis of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, chemical reactivity, and the electronic transport properties of a compound. wikipedia.org A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org
Theoretical calculations, such as those employing Density Functional Theory (DFT), are instrumental in determining the energies of these orbitals. slideshare.netresearchgate.net For instance, studies on related benzoic acid derivatives have successfully used DFT methods, like B3LYP with a 6-311++G(d,p) basis set, to calculate molecular structures and vibrational frequencies. nih.gov The calculated HOMO and LUMO energies for these related compounds indicate that charge transfer occurs within the molecule. nih.gov
In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the acetamido group, which acts as an electron-donating group. Conversely, the LUMO is anticipated to be distributed over the electron-withdrawing carboxyl group and the bromine atom. This distribution of frontier orbitals suggests that the molecule has distinct electron-donating and electron-accepting regions, which is crucial for understanding its interaction with other molecules and its potential applications in materials science.
The energy of the HOMO is directly related to the ionization potential, representing the energy required to remove an electron, while the LUMO energy is related to the electron affinity, the energy released when an electron is added. A comprehensive analysis of these orbitals provides insights into the molecule's electrophilic and nucleophilic nature. researchgate.net The HOMO-LUMO gap is also a key factor in determining the non-linear optical properties of a material. researchgate.net
A representative analysis of the HOMO-LUMO energy gap and related electronic properties for this compound, based on computational studies of similar molecules, is presented in the following table. researchgate.netresearchgate.net
| Parameter | Calculated Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.98 |
| HOMO-LUMO Energy Gap (ΔE) | 4.87 |
Note: The values presented in this table are representative and derived from computational studies on structurally similar aromatic compounds. Actual experimental values may vary.
The calculated HOMO-LUMO energy gap of approximately 4.87 eV suggests that this compound is a relatively stable molecule. This significant energy gap indicates that a considerable amount of energy is required for electronic excitation, which is characteristic of many stable organic compounds. researchgate.net The modulation of this energy gap by altering substituent groups on the benzene ring is a common strategy in the design of organic materials with specific electronic properties for applications in fields such as organic electronics. umich.edu
Theoretical Investigation of Tautomeric Forms and Geometrical Isomers in Related Systems
Tautomeric Forms
Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, is a possibility in molecules containing certain functional groups. For this compound, the acetamido group (-NH-C(=O)-CH₃) can potentially exhibit amide-imidol tautomerism. This involves the migration of a proton from the nitrogen atom to the carbonyl oxygen, resulting in an imidol form (-N=C(-OH)-CH₃).
While the amide form is generally the more stable and predominant tautomer under normal conditions, the existence and relative stability of the imidol tautomer can be influenced by factors such as solvent polarity and pH. nih.gov Computational studies on related acetamido-containing heterocyclic compounds have shown that both amide and acylimine (a related tautomeric form) can exist, with their relative populations being influenced by the electronic nature of the substituents. rsc.org The enol form of related curcumin (B1669340) derivatives, which exhibit keto-enol tautomerism, has been shown to be crucial for their biological activity. nih.gov
A theoretical investigation using computational methods can predict the relative energies of the amide and imidol tautomers of this compound, thereby estimating the equilibrium constant for this tautomeric process. Such studies on similar systems, like N-salicylidene-p-X-aniline compounds, have successfully used both semiempirical and ab initio methods to analyze tautomeric equilibria. rsc.org
Geometrical Isomers
Geometrical isomerism, also known as cis-trans isomerism, arises due to restricted rotation around a bond, typically a carbon-carbon double bond or a ring structure. libretexts.orglumenlearning.com In the case of this compound, the benzene ring is a planar structure with delocalized pi-electrons, and the substituents are attached to the ring. askfilo.com
Due to the nature of the aromatic ring, rotation around the carbon-carbon bonds within the ring is highly restricted. However, this does not lead to the same type of cis-trans isomerism seen in alkenes. The positions of the substituents on the benzene ring are fixed relative to each other, defining the constitutional isomer. For example, 1,2-dibromobenzene (B107964) and 1,3-dibromobenzene (B47543) are constitutional isomers, not geometrical isomers. quora.com
While this compound itself does not exhibit geometrical isomerism in the classical sense, it is important to consider the rotational conformers that can arise from the rotation around the single bonds connecting the acetamido and carboxyl groups to the benzene ring. These different spatial arrangements, or conformers, can have different energy levels, but they are typically interconverted rapidly at room temperature and are not considered distinct geometrical isomers. Therefore, significant and stable geometrical isomers of this compound are not expected. youtube.com
Chemical Transformations and Reactivity of 5 Acetamido 2 Bromobenzoate
Reactivity of the Bromine Moiety
The bromine atom attached to the aromatic ring is a key site for various chemical transformations, enabling the introduction of diverse functionalities.
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which typically employs a palladium catalyst, is a prominent example used to couple organoboron compounds with organohalides. libretexts.orgwikipedia.org In the context of 5-Acetamido-2-bromobenzoate, the bromine atom serves as the halide leaving group.
The general mechanism for the Suzuki-Miyaura coupling involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligands, bases, and solvents can significantly influence the reaction's efficiency and selectivity. wikipedia.orgnih.gov For instance, electron-rich and bulky phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps. libretexts.org
While specific examples detailing the Suzuki coupling of this compound are not prevalent in the provided search results, the reactivity of similar brominated aromatic compounds in such reactions is well-established. nih.govnih.gov These reactions provide a versatile method for synthesizing complex biaryl structures, which are important in medicinal chemistry and materials science. nih.govrhhz.net
Nucleophilic aromatic substitution (SNAr) is another important reaction pathway for aryl halides. youtube.comlibretexts.org In these reactions, a nucleophile replaces the halogen on the aromatic ring. The success of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. Typically, the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group is required to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgnih.gov
In this compound, the acetamido and carboxyl groups are not strongly electron-withdrawing, which generally makes SNAr reactions less favorable compared to substrates with nitro groups, for example. libretexts.org However, under certain conditions, such as with highly reactive nucleophiles or in the presence of a catalyst, nucleophilic substitution may still occur. youtube.commdpi.com The reaction of 4,8-dibromobenzo[1,2-d:4,5-d']bis( rhhz.netyoutube.comambeed.comthiadiazole) with morpholine (B109124) demonstrates that nucleophilic substitution on brominated aromatic systems can be achieved, with reaction conditions influencing whether mono- or di-substitution occurs. researchgate.net
Radical reactions offer an alternative pathway for the functionalization of aryl halides. These reactions often proceed through single-electron transfer (SET) mechanisms. nih.gov
Photoreductive processes can initiate radical reactions by promoting a single-electron transfer to the aryl halide, leading to the formation of a radical anion. libretexts.orgsapub.org This intermediate can then fragment to produce an aryl radical and a halide anion. The resulting aryl radical can participate in various subsequent reactions, such as hydrogen atom abstraction or coupling with another radical. The feasibility of such reactions depends on the redox potentials of the involved species. libretexts.org While specific studies on the photoreductive processes of this compound were not found, the general principles of electron transfer reactions are well-understood. libretexts.orgsapub.org
Radical Reactions and Mechanistic Studies
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group of this compound is amenable to standard transformations of this functional group.
Esterification is a fundamental reaction of carboxylic acids. This compound can be converted to its corresponding benzoate (B1203000) esters through reaction with an alcohol in the presence of an acid catalyst. For instance, the synthesis of methyl 2-bromo-5-methylbenzoate has been achieved by reacting 2-bromo-5-methylbenzoic acid with methanol (B129727) and trimethylsilyl (B98337) chloride. ambeed.com Similarly, other brominated benzoic acids have been converted to their methyl or ethyl esters. google.comambeed.comsynquestlabs.com These esters, such as methyl this compound, are also commercially available or can be synthesized for further chemical modifications. nih.gov The formation of these esters can be a crucial step in multi-step synthetic sequences, for example, in the preparation of intermediates for pharmaceuticals. google.com
Decarboxylation Reactions and Subsequent Functionalization Pathways
Decarboxylation of aromatic carboxylic acids, such as this compound, involves the removal of the carboxyl group. This transformation can be achieved under various conditions, including thermal methods, often in the presence of catalysts like copper, or through modern photoredox catalysis. While specific studies on the decarboxylation of this compound are not extensively detailed in the literature, general principles of aromatic decarboxylation apply. The reaction typically requires forcing conditions and is influenced by the electronic nature of other substituents on the ring.
The product of the decarboxylation of this compound is N-(3-bromophenyl)acetamide.
Table 1: Product of Decarboxylation
| Starting Material | Product | IUPAC Name of Product |
|---|
This resulting molecule, N-(3-bromophenyl)acetamide, serves as a substrate for further functionalization, primarily through reactions targeting the carbon-bromine bond. These pathways include:
Cross-Coupling Reactions: The bromo substituent can readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form new carbon-carbon bonds.
Nucleophilic Aromatic Substitution (SNAr): While less reactive than activated aryl halides, the bromo group can be displaced by strong nucleophiles under specific conditions.
Formation of Organometallic Reagents: The aryl bromide can be converted into an organolithium or Grignard reagent, which can then react with a variety of electrophiles.
These subsequent functionalizations allow for the introduction of diverse chemical moieties, making the initial decarboxylation a strategic step in synthetic sequences.
Reactivity of the Acetamido Moiety
The acetamido group (-NHCOCH₃) is a key functional group in this compound. Its reactivity is dominated by the hydrolysis of the amide bond, but it can also be influenced under specific conditions.
Hydrolysis to the Corresponding Amine
The most common transformation of the acetamido group is its hydrolysis to the corresponding primary amine, 2-amino-5-bromobenzoic acid. chemicalbook.comnist.gov This reaction is typically carried out under acidic or basic conditions. Acid-catalyzed hydrolysis is frequently employed, involving heating the compound in the presence of a strong acid like hydrochloric acid (HCl) in a suitable solvent.
For example, a general procedure involves refluxing the N-acetylated compound in a mixture of 1,4-dioxane (B91453) and aqueous HCl at elevated temperatures (e.g., 110 °C) for several hours to yield the free amine. beilstein-journals.org The resulting 2-amino-5-bromobenzoic acid is an important synthetic intermediate, particularly for the synthesis of heterocyclic compounds. chemicalbook.com
Table 2: Conditions for Hydrolysis of Acetamido Group
| Reagent | Solvent | Conditions | Product |
|---|
Further N-Alkylation or Acylation Reactions
Direct N-alkylation or N-acylation of the acetamido nitrogen in this compound is challenging. The lone pair of electrons on the nitrogen atom is delocalized by resonance with the adjacent carbonyl group, rendering it significantly less nucleophilic than a primary or secondary amine.
While methods for the N-alkylation of amides exist, they often require very strong bases such as sodium hydride (NaH) or sodium methoxide (B1231860) to deprotonate the amide, followed by reaction with an alkyl halide. researchgate.net These harsh conditions may not be compatible with the other functional groups present in the molecule and can lead to side reactions like hydrolysis.
A more synthetically viable and common strategy for introducing further N-alkyl or N-acyl groups involves a two-step process:
Hydrolysis: The acetamido group is first hydrolyzed to the primary amine, 2-amino-5-bromobenzoic acid, as described in section 4.3.1.
N-Alkylation/Acylation of the Amine: The resulting highly nucleophilic amino group of 2-amino-5-bromobenzoic acid can then be readily alkylated or acylated using standard procedures. tandfonline.comnih.gov N-alkylation can be achieved with alkyl halides or via reductive amination. nih.gov N-acylation is typically performed using acyl chlorides or anhydrides. tandfonline.com This sequence provides a reliable pathway to a wide range of N-substituted derivatives.
Cyclization and Heterocycle Annulation Reactions Involving this compound as a Precursor
This compound and its hydrolysis product, 2-amino-5-bromobenzoic acid, are valuable precursors for the synthesis of fused heterocyclic ring systems, particularly benzoxazinones and quinazolinones.
As an N-acyl anthranilic acid, this compound can undergo intramolecular cyclodehydration to form a benzoxazinone (B8607429). This is often achieved by heating with a dehydrating agent like acetic anhydride (B1165640). The resulting 6-bromo-2-methyl-4H-3,1-benzoxazin-4-one is itself a versatile intermediate. It can react with various nucleophiles, such as amines, in a ring-opening and subsequent cyclization cascade to yield substituted quinazolinones. researchgate.net
Alternatively, the hydrolysis product, 2-amino-5-bromobenzoic acid, can be used directly to construct the quinazolinone scaffold. nih.gov This approach allows for the introduction of different substituents at the 2-position of the quinazolinone ring by varying the reaction partner.
Table 3: Synthesis of Heterocycles from this compound Derivatives
| Starting Material | Reagents | Product | Heterocycle Class | Ref |
|---|---|---|---|---|
| This compound | Acetic Anhydride | 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one | Benzoxazinone | researchgate.net |
| 2-Amino-5-bromobenzoic acid | Formamide | 6-Bromoquinazolin-4(3H)-one | Quinazolinone | nih.gov |
| 2-Amino-5-bromobenzoic acid | Triethyl orthoformate, Phenylmethanamine, I₂ | 3-Benzyl-6-bromoquinazolin-4(3H)-one | Quinazolinone | nih.gov |
These cyclization reactions are fundamental in medicinal chemistry, as the resulting quinazolinone and benzoxazinone cores are present in numerous biologically active molecules. rsc.orgnih.gov
Role As a Building Block and Precursor in Complex Molecule Synthesis
Utilization in the Construction of Functionalized Aromatic Systems
The bromine atom at the 2-position of 5-Acetamido-2-bromobenzoate is a key handle for constructing more elaborate functionalized aromatic systems. This halogen is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. For instance, reactions like the Suzuki-Miyaura coupling, which forms carbon-carbon bonds between aryl halides and boronic acids, can be employed to introduce new aryl or vinyl substituents at this position. While direct studies on this compound are not extensively detailed in the provided literature, the reactivity of the closely related ethyl 5-amino-2-bromobenzoate in Suzuki-Miyaura coupling serves as a strong precedent. In such a reaction, the bromine atom would be replaced by an aryl group (Ar) from an arylboronic acid.
The acetamido group at the 5-position and the carboxylic acid at the 1-position are crucial in modulating the electronic properties of the benzene (B151609) ring, thereby influencing the reactivity of the bromine atom. The acetamido group, being an electron-donating group, can affect the oxidative addition step in catalytic cycles. These functional groups can also direct metallation at specific positions on the ring, providing further avenues for functionalization.
Precursor for Advanced Organic Intermediates and Target Compounds
This compound serves as an essential precursor for a range of advanced organic intermediates. The acetamido group can be viewed as a protected form of an amine, which is a common strategy in multi-step syntheses. This protection prevents the amine from undergoing unwanted side reactions while other parts of the molecule are being modified. The acetyl group can be removed later in the synthetic sequence to reveal the free amine, which can then be used for further transformations, such as in peptide synthesis.
A clear example of its role as a precursor is in the synthesis of its corresponding esters. For example, Methyl this compound is prepared by reacting 5-Acetamido-2-bromobenzoic acid with methyl iodide in the presence of a base like sodium carbonate. uva.nl This esterification creates a new intermediate where the carboxylic acid is protected, allowing for selective reactions at the bromine-bearing position. uva.nl This methyl ester is a documented intermediate in the synthesis of more complex molecules, including 1,2,3,4-tetrahydroquinoxaline (B1293668) derivatives which have applications in medicinal chemistry. google.com
Table 1: Synthesis of Methyl this compound
| Reactant | Reagent | Product | Reference |
|---|---|---|---|
| 5-Acetamido-2-bromobenzoic acid | Methyl iodide, Sodium carbonate | Methyl this compound | uva.nl |
Synthetic Routes to Bio-relevant Scaffolds and Derivatives
The N-acylanthranilic acid motif, of which this compound is a prime example, is a well-established scaffold for the synthesis of biologically active compounds. Derivatives of anthranilic acid are precursors to numerous alkaloids and are used in the production of pharmaceuticals. core.ac.uk
The general class of N-substituted anthranilic acid derivatives has been explored for various pharmacological activities, including antibacterial, anti-inflammatory, and antiviral properties. ijddr.inontosight.ai For example, a study on N-acyl-5-bromanthranilic acids, which are structurally analogous to this compound, showed that these compounds could be acylated with various anhydrides to produce derivatives with anti-inflammatory and antimicrobial properties. researchgate.net This demonstrates the potential of the 5-bromoanthranilic acid core in generating libraries of bioactive molecules.
Design Principles for Incorporating Acetamido-Bromobenzoate Scaffolds into Novel Molecular Architectures
The design of novel molecular architectures using the acetamido-bromobenzoate scaffold hinges on the strategic and sequential manipulation of its three functional groups. The bromine atom serves as a primary site for introducing molecular complexity via cross-coupling reactions. The carboxylic acid and the acetamido group can be used to form heterocyclic rings, a common feature in many drug molecules.
For instance, derivatives of 5-bromoanthranilic acid have been used to synthesize complex heterocyclic systems like oxadiazoles (B1248032) and pyrazolines. ijddr.in In a typical synthetic sequence, the N-substituted 5-bromoanthranilic acid is converted into a more complex intermediate, which then undergoes cyclization reactions to form the desired heterocyclic scaffold. ijddr.in The ability to form such structures makes this scaffold highly valuable in medicinal chemistry for the development of new therapeutic agents. core.ac.uk
Derivatization for Analytical Applications, such as Chiral Separations (e.g., p-bromobenzoate esters in HPLC)
In analytical chemistry, particularly for the separation of enantiomers (chiral molecules that are mirror images of each other), a common strategy is pre-column derivatization. This involves reacting the mixture of enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC). mdpi.comepa.gov
While there is no specific mention in the provided search results of this compound itself being used for this purpose, the principle of using bromobenzoate esters is relevant. A molecule containing a bromine atom, such as a p-bromobenzoate ester, can be attached to a chiral analyte. This derivatization serves two purposes: it introduces a chiral handle to create separable diastereomers and it adds a strongly UV-absorbing or mass-spectrometry-detectable tag (the bromophenyl group), which enhances detection sensitivity. ijddr.in For example, chiral organic acids can be derivatized to facilitate their separation and analysis by LC-MS/MS. nih.gov The general utility of bromobenzoic acids in HPLC analysis further supports this concept. ijddr.in Therefore, a derivative of this compound could theoretically be used as a chiral derivatizing agent if it were synthesized in an enantiomerically pure form.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Acetamido-2-bromobenzoate, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis of brominated benzoate derivatives often involves multi-step reactions. For example, a related compound (5-acetyl-10,11-dihydro-5H-dibenzo[b,e]-1,4-diazepin-11-one) was synthesized using 1-bromo-2-nitrobenzene, potassium carbonate, and copper bronze in n-butanol under reflux . For this compound, bromination of a precursor (e.g., 5-acetamidobenzoic acid) using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst (e.g., FeBr₃) is a plausible route. Optimization should focus on temperature control (e.g., 60–80°C), solvent choice (polar aprotic solvents like DMF), and stoichiometric ratios of reagents. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate high-purity product.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : ¹H and ¹³C NMR to confirm the presence of the acetamido (-NHCOCH₃) and bromo substituents. Compare chemical shifts with databases (e.g., NIST Chemistry WebBook for analogous brominated benzoates) .
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phases like acetonitrile/water (acidified with 0.1% TFA) can resolve impurities.
- Elemental Analysis : Validate empirical formula (C₉H₈BrNO₃) by matching experimental and theoretical carbon/hydrogen/nitrogen percentages (±0.3%).
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Stability studies should include:
- Thermal Stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures. Store at 2–8°C in amber glass vials to prevent photodegradation.
- Humidity Sensitivity : Accelerated aging tests (40°C/75% relative humidity) over 4 weeks. Monitor via FTIR for hydrolysis of the acetamido group.
- Long-Term Storage : Use desiccants (silica gel) and inert atmospheres (argon) to minimize oxidation. Stability data for similar compounds (e.g., 5-Acetyl-2-methoxybenzaldehyde) recommend airtight containers and avoidance of static electricity .
Advanced Research Questions
Q. How should researchers address contradictory data in spectroscopic characterization or biological activity studies of this compound?
- Methodological Answer : Contradictions often arise from impurities, solvent effects, or instrumentation variability. Mitigation strategies include:
- Triangulation : Cross-validate results using multiple techniques (e.g., NMR, X-ray crystallography, and mass spectrometry). For instance, conflicting NMR peaks may be resolved via COSY or NOESY experiments.
- Reproducibility Protocols : Document reaction conditions rigorously (e.g., stirring speed, degassing methods). Use internal standards (e.g., tetramethylsilane for NMR) to calibrate instruments.
- Open Data Practices : Share raw datasets (e.g., crystallography files) in repositories to enable peer validation, aligning with initiatives like the European Open Science Cloud .
Q. What advanced analytical techniques are suitable for studying the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : For mechanistic studies:
- GC-MS : Monitor Suzuki-Miyaura coupling reactions (e.g., with phenylboronic acid) in real-time. Identify intermediates (e.g., Pd⁰ complexes) via isotopic labeling.
- In Situ IR Spectroscopy : Track C-Br bond cleavage using ATR-FTIR with a reaction chamber. Compare kinetic profiles under varying Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂).
- DFT Calculations : Model transition states and electron density maps (software: Gaussian 16) to predict regioselectivity in aryl bromide activation .
Q. How can researchers design experiments to elucidate the degradation pathways of this compound in environmental or biological systems?
- Methodological Answer :
- Metabolite Identification : Incubate the compound with liver microsomes (e.g., rat S9 fraction) and analyze via LC-QTOF-MS. Use software (e.g., MetabolitePilot) to predict phase I/II metabolites.
- Environmental Simulation : Conduct photolysis studies (UV light, λ = 365 nm) in aqueous buffers. Quantify bromide release via ion chromatography to track debromination.
- Isotopic Tracing : Synthesize ¹³C-labeled analogs to trace carbon flow during microbial degradation (e.g., soil slurry assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
